(R)-3-(4-(2-(4-((S)-3-chloro-2-hydroxypropoxy)phenyl)propan-2-yl)phenoxy)propane-1,2-diol
Overview
Description
Mechanism of Action
Target of Action
Ralaniten, also known as EPI-002 or ®-3-(4-(2-(4-((S)-3-chloro-2-hydroxypropoxy)phenyl)propan-2-yl)phenoxy)propane-1,2-diol, is a first-in-class antiandrogen . Its primary target is the N-terminal domain (NTD) of the androgen receptor (AR) . The androgen receptor is a nuclear receptor that plays a crucial role in the development and progression of prostate cancer .
Mode of Action
Ralaniten’s mechanism of action is believed to allow the drug to block signaling from the AR and its splice variants . It acts as an antagonist of the AR-NTD , inhibiting AR transcriptional activity . This interaction with its targets results in the disruption of AR-regulated gene expression .
Biochemical Pathways
Ralaniten affects the androgen-regulated gene expression in prostate cancer cells . An incidental finding associated with Ralaniten is the increased expression of metallothionein genes, which is independent of AR activity . Instead, the expression of these genes is driven by MTF-1 , indicating a potential off-target effect .
Pharmacokinetics
Ralaniten acetate, a prodrug of Ralaniten, is well-tolerated in patients at doses up to 3600 mg/day . The pharmacokinetic data demonstrate a dose-proportional profile for Cmax and AUC, together with a positive food effect above 640 mg . This suggests that the compound’s ADME properties and their impact on bioavailability have been considered in its clinical development.
Result of Action
Ralaniten has shown signs of efficacy in the form of prostatic specific antigen (PSA) decreases (4–29%) predominantly at higher doses (≥1,280 mg) in some patients . It also caused side effects and was discontinued by its developer in favor of next-generation ar ntd inhibitors with improved potency and tolerability .
Biochemical Analysis
Biochemical Properties
Ralaniten interacts with the androgen receptor (AR), specifically binding to its N-terminal domain (NTD) . This interaction prevents AR transcriptional activity, which is essential for the progression of prostate cancer . Ralaniten’s interaction with AR is unique as it targets the NTD, unlike most antiandrogens that target the ligand-binding domain .
Cellular Effects
Ralaniten has shown to have significant effects on various types of cells, particularly prostate cancer cells. It has been found to decrease the expression of DNA repair genes . Furthermore, it has been observed to promote cell cycle arrest and improve antitumor activity against castration-resistant prostate cancer (CRPC) xenografts in vivo .
Molecular Mechanism
Ralaniten exerts its effects at the molecular level by binding to the N-terminal domain (NTD) of the androgen receptor (AR), inhibiting its transcriptional activities . This mechanism of action allows Ralaniten to block signaling from the AR and its splice variants .
Temporal Effects in Laboratory Settings
Long-term treatment of prostate cancer cells with Ralaniten results in upregulation of UGT2B enzymes with a concomitant loss of potency . This has proven to be a useful model to facilitate the development of more potent second-generation AR-NTD inhibitors .
Metabolic Pathways
Ralaniten undergoes glucuronidation, a metabolic process that results in decreased potency . Glucuronidated metabolites of Ralaniten were also detected in the serum of patients in Phase 1 clinical trials .
Subcellular Localization
Given its mechanism of action, it can be inferred that Ralaniten localizes to the same subcellular compartments as the androgen receptor (AR), as it binds to the N-terminal domain (NTD) of the AR .
Preparation Methods
Synthetic Routes and Reaction Conditions
EPI-002 is synthesized through a series of chemical reactions starting from bisphenol-A derivatives. The synthetic route involves the formation of a chlorohydrin intermediate, which is crucial for the covalent binding of EPI-002 to the androgen receptor . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of EPI-002 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to increase yield and purity, as well as implementing quality control measures to ensure consistency in the final product. The use of advanced purification techniques, such as chromatography, is essential to obtain high-purity EPI-002 suitable for clinical use .
Chemical Reactions Analysis
Types of Reactions
EPI-002 undergoes several types of chemical reactions, including:
Oxidation: EPI-002 can be oxidized to form various metabolites, which are then excreted from the body.
Reduction: Reduction reactions can modify the functional groups on EPI-002, potentially altering its activity.
Common Reagents and Conditions
Common reagents used in the reactions involving EPI-002 include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions often involve controlled temperatures and pH levels to ensure optimal reaction rates and product formation .
Major Products Formed
The major products formed from the reactions involving EPI-002 include its oxidized metabolites and various substituted derivatives. These products are often analyzed using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy to confirm their structures and properties .
Scientific Research Applications
EPI-002 has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Uniqueness of EPI-002
EPI-002 stands out due to its specific targeting of the androgen receptor’s N-terminal domain, a region that is considered “undruggable” by traditional methods. This unique mechanism of action allows EPI-002 to inhibit the androgen receptor’s activity even in the presence of splice variants that lack the ligand-binding domain, making it a promising candidate for the treatment of castration-resistant prostate cancer .
Properties
IUPAC Name |
(2R)-3-[4-[2-[4-[(2S)-3-chloro-2-hydroxypropoxy]phenyl]propan-2-yl]phenoxy]propane-1,2-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClO5/c1-21(2,15-3-7-19(8-4-15)26-13-17(24)11-22)16-5-9-20(10-6-16)27-14-18(25)12-23/h3-10,17-18,23-25H,11-14H2,1-2H3/t17-,18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDTYUHNZRYZEEB-QZTJIDSGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OCC(CO)O)C2=CC=C(C=C2)OCC(CCl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C1=CC=C(C=C1)OC[C@@H](CO)O)C2=CC=C(C=C2)OC[C@@H](CCl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901019057 | |
Record name | Ralaniten | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901019057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1203490-23-6 | |
Record name | epi-002 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1203490236 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ralaniten | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901019057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RALANITEN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WC830G6O4X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How does EPI-002 (Ralaniten), also known as (R)-3-(4-(2-(4-((S)-3-chloro-2-hydroxypropoxy)phenyl)propan-2-yl)phenoxy)propane-1,2-diol, interact with the androgen receptor (AR)?
A1: EPI-002 acts as an antagonist of the AR by binding to its N-terminal domain (NTD) [, , , , , , ]. More specifically, it targets the activation function-1 (AF-1) region within the NTD [, ]. This binding disrupts the interaction between the NTD and C-terminal domain of the AR, leading to the inhibition of AR transcriptional activity [].
Q2: What are the downstream effects of EPI-002 binding to the AR NTD?
A2: EPI-002 binding to the AR NTD inhibits both androgen-induced and constitutive AR transcriptional activity [, , ]. This leads to decreased expression of AR target genes such as PSA, UBE2C, and CDC20, ultimately resulting in inhibition of prostate cancer cell proliferation and tumor growth [, , , , , , ].
Q3: How does EPI-002's mechanism of action differ from traditional antiandrogens like enzalutamide?
A3: Unlike traditional antiandrogens that target the AR ligand-binding domain (LBD), EPI-002 binds to the NTD [, , , , ]. This allows EPI-002 to effectively inhibit the transcriptional activities of both full-length AR and constitutively active AR splice variants (AR-Vs) like AR-V7, which lack the LBD and drive resistance to LBD-targeted therapies [, , , , , , , , , , ].
Q4: Does the length of the polyglutamine tract (CAG repeats) within the AR NTD affect EPI-002's inhibitory activity?
A4: Research indicates that the variable lengths of CAG repeats within the AR NTD have no effect on EPI-002's ability to inhibit AR transcriptional activity [].
Q5: How does EPI-002 affect the expression of genes repressed by androgens?
A5: While EPI-002 effectively inhibits androgen-induced genes, it does not broadly de-repress genes that are turned off by androgens compared to antiandrogens []. This suggests that the mechanism of gene repression may involve different domains of AR and highlights a key difference between NTD and LBD inhibitors.
Q6: What is known about the stability of EPI-002?
A6: The initial prodrug of EPI-002, EPI-506, was found to have a short half-life and was highly metabolized in patients, contributing to its suboptimal clinical performance [, ]. Subsequent research led to the development of next-generation analogs, such as EPI-7170, EPI-7245, and EPI-7386, designed to address these metabolic liabilities [, , , , , ]. These newer compounds demonstrate improved potency and metabolic stability compared to EPI-002 [, , , ].
Q7: What are the major metabolic pathways of EPI-506 identified in patient plasma samples?
A7: Analysis of patient plasma samples revealed 19 metabolites of EPI-506, with the major metabolite being a glycerol-moiety oxidant (M19). Other metabolic pathways included O-glucuronidation, sulfation, carboxylic acid formation, and oxidative chlorine loss [].
Q8: How do modifications to the EPI-002 structure impact its activity, potency, and selectivity?
A8: Structure-activity relationship studies were conducted to develop next-generation analogs with improved pharmacological properties. For instance, EPI-7170, EPI-7245, and EPI-7386 were found to be significantly more potent than EPI-002, with IC50 values ranging from <300 nM to ~1 μM, compared to 10 μM for EPI-002 [, , , , ]. These analogs maintain selectivity for the AR NTD and demonstrate potent activity against both full-length AR and AR-Vs, including in enzalutamide-resistant models [, , , , ].
Q9: What is the efficacy of EPI-002 in preclinical models of prostate cancer?
A9: EPI-002 has shown efficacy in inhibiting the growth of various prostate cancer models, including those resistant to enzalutamide [, , , , ]. It effectively inhibits the proliferation of LNCaP95 cells, which express AR-V7 and are resistant to enzalutamide, both in vitro and in vivo [, ]. In castrated male mice bearing LNCaP95 xenografts, EPI-002 significantly reduced tumor growth compared to enzalutamide, which had no significant effect [].
Q10: How does the efficacy of next-generation analogs compare to EPI-002?
A10: Next-generation analogs, such as EPI-7170 and EPI-7386, demonstrate superior potency compared to EPI-002 in preclinical models. For example, EPI-7170 demonstrated ~70% tumor growth inhibition in castrated mice bearing LNCaP tumors, while EPI-7386 induced tumor regressions in various CRPC xenografts, including enzalutamide-resistant models [, , ].
Q11: What is the effect of combining EPI-002 or its analogs with other therapies?
A11: Combination therapies using EPI-002 or its analogs have shown promise in preclinical studies:
- EPI-002 + BEZ235 (PI3K/mTOR inhibitor): This combination demonstrated synergistic antitumor activity in PTEN-null, enzalutamide-resistant CRPC models [].
- EPI-002/EPI-7170 + ionizing radiation: This combination showed synergistic inhibitory effects on the proliferation of enzalutamide-resistant prostate cancer cells, suggesting a potential benefit for metastatic CRPC [, ].
- EPI-7170 + palbociclib (CDK4/6 inhibitor): This combination significantly attenuated the growth of human castration-resistant prostate cancer xenografts, including those resistant to antiandrogens, by targeting different phases of the cell cycle [].
- EPI-7170 + enzalutamide: This combination resulted in synergistic inhibition of proliferation in enzalutamide-resistant cells expressing AR-V7 and enhanced the antitumor effect of enzalutamide in resistant preclinical models [].
Q12: What are the known mechanisms of resistance to EPI-002 and its analogs?
A12: While the abstracts do not detail specific resistance mechanisms to EPI-002 or its analogs, one study describes the development of an acquired resistance model to ralaniten []. This model will be important for further investigating potential mechanisms of resistance to this class of AR-NTD inhibitors. Additionally, the complex and adaptable nature of AR signaling suggests that resistance could potentially arise from various mechanisms, including alterations in AR-NTD conformation, mutations affecting drug binding, or upregulation of bypass signaling pathways.
Q13: Are there any specific drug delivery strategies being investigated for EPI-002 or its analogs?
A13: The provided research does not specifically address drug delivery strategies for this compound.
Q14: Are there any biomarkers being investigated to predict the efficacy of EPI-002 or its analogs?
A14: While the abstracts don't detail specific biomarkers, the presence of AR-Vs, particularly AR-V7, is suggested as a potential biomarker for predicting response to EPI-002 and its analogs. These compounds are designed to inhibit both full-length AR and AR-Vs, offering a potential therapeutic avenue for patients with CRPC driven by these variants [, , , , ].
Q15: What analytical methods are used to characterize and quantify EPI-002 and its metabolites?
A15: While specific details on analytical methods are not extensively discussed, several techniques are mentioned, including:
- Affymetrix microarrays: Used to analyze gene expression profiles and identify androgen-repressed genes de-repressed by EPI-002 and antiandrogens [].
- qRT-PCR: Used to validate gene expression changes observed in microarray analysis, particularly for androgen-repressed genes and AR-V7 regulated genes [, , , , ].
- Western blot analysis: Used to examine protein expression levels of AR, AR-Vs, and other target genes [, , ].
- Reporter gene assays: Used to assess AR transcriptional activity in response to EPI-002 and other treatments [, , , , ].
- Flow cytometry: Employed for cell cycle analysis, assessing the effects of EPI-002 and combination therapies on cell cycle progression [, ].
- Mass spectrometry: Used to identify and characterize metabolites of EPI-506 in patient plasma samples [].
Q16: Has EPI-002 been tested in clinical trials?
A16: Yes, a Phase I clinical trial (NCT02606123) was conducted to investigate the safety, tolerability, pharmacokinetics, and efficacy of EPI-506 (the prodrug of EPI-002) in men with metastatic castration-resistant prostate cancer (mCRPC) [, , , ]. While the drug was well-tolerated, it required high doses and resulted in only minor and short-lived PSA declines due to its low potency and short half-life [, , ]. The trial was ultimately terminated due to these limitations [].
Q17: What are the future directions for research on EPI-002 and its analogs?
A17: Future research directions include:
- Further development of next-generation analogs: Optimization of the chemical structure of EPI-002 to improve potency, metabolic stability, and pharmacokinetic properties is ongoing, with promising candidates like EPI-7386 entering clinical trials [, , , , ].
- Clinical trials of next-generation analogs: Evaluating the safety and efficacy of these improved analogs in patients with mCRPC, potentially including those with resistance to enzalutamide and abiraterone, is crucial [, ].
- Exploration of combination therapies: Preclinical data supports the potential of combining EPI compounds with other therapies, such as PI3K/mTOR inhibitors, ionizing radiation, CDK4/6 inhibitors, and even enzalutamide itself [, , , , ]. Clinical trials will be essential to determine the safety and efficacy of these combinations in patients.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.